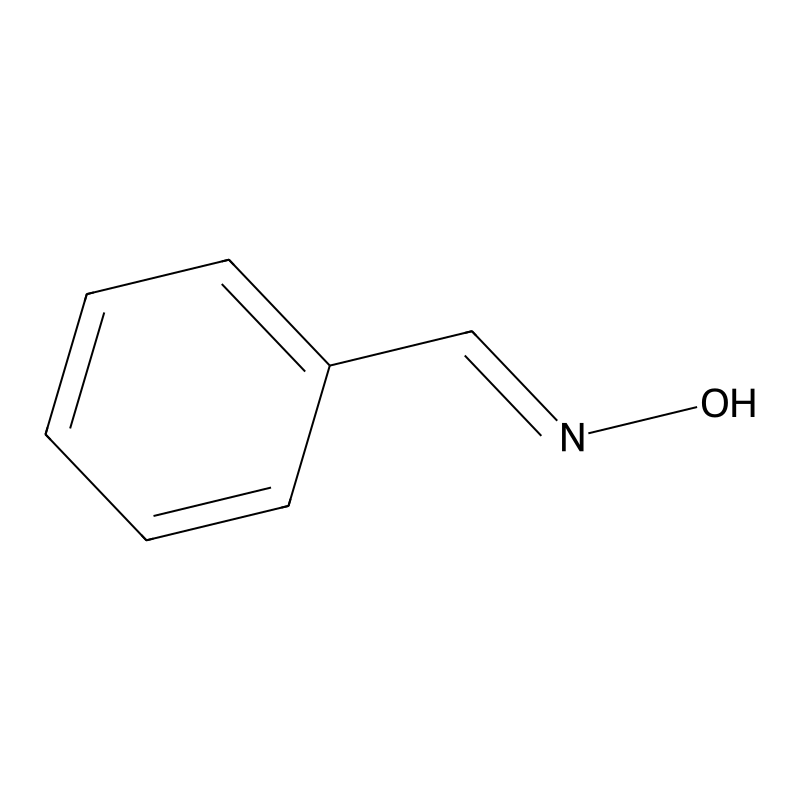

Benzaldoxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Beckmann Rearrangement

Scientific Field: Organic Chemistry

Application Summary: Benzaldehyde oxime undergoes Beckmann rearrangement to form benzamide.

Methods of Application: The exact methods and parameters can vary, but generally, the oxime is mixed with a nickel salt in a suitable solvent and heated to initiate the reaction.

Results or Outcomes: The outcome of this reaction is the formation of benzamide.

Dehydration to Benzonitrile

Application Summary: Its dehydration yields benzonitrile.

Methods of Application: The exact methods and parameters can vary, but generally, the oxime is heated in the presence of a dehydrating agent.

Results or Outcomes: The outcome of this reaction is the formation of benzonitrile.

Hydrolysis to Benzaldehyde

Application Summary: It can be hydrolyzed to regenerate benzaldehyde.

Methods of Application: The exact methods and parameters can vary, but generally, the oxime is mixed with water in the presence of an acid or base and heated.

Results or Outcomes: The outcome of this reaction is the regeneration of benzaldehyde.

Production of Caprolactam

Scientific Field: Industrial Chemistry

Application Summary: In industries, oximes are used in the production of an organic compound called Caprolactam, which is a precursor for the polymer named Nylon 6.

Methods of Application: The exact methods and parameters can vary, but generally, the oxime is reacted with other compounds under specific conditions to produce Caprolactam.

Results or Outcomes: The outcome of this process is the production of Caprolactam, which is then used to produce Nylon 6.

Formation of Benzohydroximoyl Chloride

Application Summary: Benzaldehyde oxime reacts with N-chlorosuccinimide in DMF to form benzohydroximoyl chloride, in which chlorine replaces hydrogen on the carbon attached to the nitrogen in benzaldehyde oxime.

Methods of Application: The exact methods and parameters can vary, but generally, the oxime is mixed with N-chlorosuccinimide in DMF.

Results or Outcomes: The outcome of this reaction is the formation of benzohydroximoyl chloride.

Artificial Sweetener

Scientific Field: Food Chemistry

Application Summary: In Japan, the oxime naming perillaldehyde is used as an artificial sweetener.

Methods of Application: The exact methods and parameters can vary, but generally, the oxime is used as an additive in food products.

Results or Outcomes: The outcome of this application is the enhancement of the sweetness of food products.

Skinning Agent in Oil Paints

Application Summary: In oil paints, the oxime called Methyl ethyl ketoxime is used as a skinning agent.

Methods of Application: The exact methods and parameters can vary, but generally, the oxime is mixed with the oil paint to prevent skinning.

Results or Outcomes: The outcome of this application is the prevention of skinning in oil paints.

De-oxidant or Corrosion Inhibitor

Application Summary: The oxime called Acetone oxime is used as a de-oxidant or a corrosion inhibitor which lowers the toxicity.

Methods of Application: The exact methods and parameters can vary, but generally, the oxime is mixed with the material that needs to be protected from oxidation or corrosion.

Results or Outcomes: The outcome of this application is the protection of materials from oxidation or corrosion.

Benzaldoxime is characterized by its oxime functional group, where a hydroxyl group is bonded to the nitrogen atom of an imine. It exists in two geometric isomers: the E-isomer and the Z-isomer, with the latter being more prevalent in typical syntheses. The compound appears as colorless crystals or a viscous liquid and has a melting point of approximately 35 °C .

Benzaldoxime undergoes several notable chemical transformations:

- Beckmann Rearrangement: This reaction converts benzaldoxime to benzamide in the presence of catalysts such as nickel salts or through photocatalysis using BODIPY .

- Dehydration: Benzaldoxime can dehydrate to yield benzonitrile, further demonstrating its versatility in synthetic pathways .

- Hydrolysis: It can be hydrolyzed to regenerate benzaldehyde .

- Reactions with Thiocarbonyl Compounds: Benzaldoxime reacts with thiobenzoyl and N,N-dimethylthiocarbamoyl chlorides to produce nitriles via free radical mechanisms .

Benzaldoxime exhibits various biological activities. Some studies suggest that oximes can possess antimicrobial properties and may act as potential inhibitors in biochemical pathways. Specific biological interactions of benzaldoxime are still under investigation, but its derivatives have shown promise in pharmacological applications

The synthesis of benzaldoxime typically involves the following steps:

Benzaldoxime has several industrial and research applications:

- Precursor for Synthesis: It serves as an intermediate in the production of various pharmaceuticals and agrochemicals.

- Organic Synthesis: Its derivatives are utilized in synthetic organic chemistry for creating complex molecules.

- Chemical Analysis: Benzaldoxime can be used as a reagent for detecting aldehydes and ketones due to its reactivity with carbonyl groups

Interaction studies involving benzaldoxime focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its role in chemical transformations and potential applications in medicinal chemistry. The compound's interactions are crucial for understanding its behavior in biological systems and its potential therapeutic effects.

Benzaldoxime belongs to a broader class of compounds known as oximes, which are derived from aldehydes or ketones. Here are some similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Acetone Oxime | Ketoxime | Derived from acetone; used as a corrosion inhibitor. |

| Dimethylglyoxime | Dioxime | Known for its chelating properties with metal ions. |

| Aldicarb Oxime | Carbamate | Functions as a pesticide; exhibits biological activity against pests. |

Uniqueness of Benzaldoxime: Unlike other oximes, benzaldoxime's specific structure allows it to participate effectively in rearrangement reactions, making it a valuable intermediate in organic synthesis.

Purity

XLogP3

Exact Mass

Boiling Point

LogP

Appearance

Melting Point

Storage

GHS Hazard Statements

H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (12.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

2: Yuan X, Jia Y, Cai Y, Feng W, Li Y, Li X, Yuan L. Unusual binding selectivity with non-selective homoditopic pillar[5]arene oxime: serendipitous discovery of a unique approach to heterobinuclear metalation in solution. Chem Commun (Camb). 2017 Mar 2;53(19):2838-2841. doi: 10.1039/c7cc00237h. PubMed PMID: 28217779.

3: Li Y, Li C, Zheng Y, Wei X, Ma Q, Wei P, Liu Y, Qin Y, Yang N, Sun Y, Ling Y, Yang X, Wang Q. Design, Synthesis, Acaricidal Activity, and Mechanism of Oxazoline Derivatives Containing an Oxime Ether Moiety. J Agric Food Chem. 2014 Apr 9;62(14):3064-3072. doi: 10.1021/jf500461a. Epub 2014 Mar 27. PubMed PMID: 24673392.

4: Moreno-Fuquen R, Loaiza AE, Diaz-Velandia J, Kennedy AR, Morrison CA. (E)-Benzaldehyde O-{[3-(pyridin-3-yl)isoxazol-5-yl]meth-yl}oxime. Acta Crystallogr Sect E Struct Rep Online. 2012 Apr 1;68(Pt 4):o1080. doi: 10.1107/S1600536812010732. Epub 2012 Mar 17. PubMed PMID: 22589944; PubMed Central PMCID: PMC3344035.

5: Zonouzi A, Mirzazadeh R, Ng SW. (E)-2-Bromo-benzaldehyde oxime. Acta Crystallogr Sect E Struct Rep Online. 2011 Sep 1;67(Pt 9):o2338. doi: 10.1107/S1600536811032211. Epub 2011 Aug 17. PubMed PMID: 22058959; PubMed Central PMCID: PMC3200743.

6: Carberry P, Carpenter AP, Kung HF. Fluoride-18 radiolabeling of peptides bearing an aminooxy functional group to a prosthetic ligand via an oxime bond. Bioorg Med Chem Lett. 2011 Dec 1;21(23):6992-5. doi: 10.1016/j.bmcl.2011.09.124. Epub 2011 Oct 5. PubMed PMID: 22024031; PubMed Central PMCID: PMC3229035.

7: Dindar MH, Fathi SA, Yaftian MR, Noushiranzadeh N. Solid phase extraction of copper(II) ions using C18-silica disks modified by oxime ligands. J Hazard Mater. 2010 Jul 15;179(1-3):289-94. doi: 10.1016/j.jhazmat.2010.02.092. Epub 2010 Mar 4. PubMed PMID: 20381963.

8: Dong B, Zhang Y, Chen JZ. (E)-3,5-Dimeth-oxy-benzaldehyde oxime. Acta Crystallogr Sect E Struct Rep Online. 2010 Oct 2;66(Pt 11):o2719. doi: 10.1107/S1600536810038766. PubMed PMID: 21588931; PubMed Central PMCID: PMC3009152.

9: Abbas A, Hussain S, Hafeez N, Badshah A, Hasan A, Lo KM. (E)-4-Nitro-benzaldehyde oxime. Acta Crystallogr Sect E Struct Rep Online. 2010 Apr 21;66(Pt 5):o1130. doi: 10.1107/S1600536810013978. PubMed PMID: 21579179; PubMed Central PMCID: PMC2979095.

10: Murat P, Spinelli N, Dumy P, Defrancq E. Efficient conjugation of oligonucleotides through aromatic oxime formation. Bioorg Med Chem Lett. 2009 Dec 1;19(23):6534-7. doi: 10.1016/j.bmcl.2009.10.048. Epub 2009 Oct 15. PubMed PMID: 19857965.

11: Etemadi B, Kia R, Sharghi H, Hosseini Sarvari M. Bis(2-hydroxy-benzaldehyde oxime) O,O'-butane-1,4-diyldicarbonyl ether. Acta Crystallogr Sect E Struct Rep Online. 2009 May 20;65(Pt 6):o1309. doi: 10.1107/S1600536809016663. PubMed PMID: 21583166; PubMed Central PMCID: PMC2969837.

12: Bao FY. 2,6-Dichloro-benzaldehyde oxime. Acta Crystallogr Sect E Struct Rep Online. 2008 Oct 18;64(Pt 11):o2134. doi: 10.1107/S1600536808033217. PubMed PMID: 21580995; PubMed Central PMCID: PMC2959647.

13: Kubicki M. (E)-4-methoxybenzaldehyde O-(N-phenylcarbamoyl)oxime. Acta Crystallogr C. 2005 Jul;61(Pt 7):o422-3. Epub 2005 Jun 11. PubMed PMID: 15997072.

14: de Lijser HJ, Tsai CK. Photosensitized reactions of oxime ethers: a steady-state and laser flash photolysis study. J Org Chem. 2004 Apr 30;69(9):3057-67. PubMed PMID: 15104444.

15: Kuze N, Sato M, Maue K, Usami T, Sakaizumi T, Ohashi O, Iijima K. Microwave Spectrum and Molecular Conformation of (E)-Benzaldehyde Oxime. J Mol Spectrosc. 1999 Aug;196(2):283-289. PubMed PMID: 10409458.